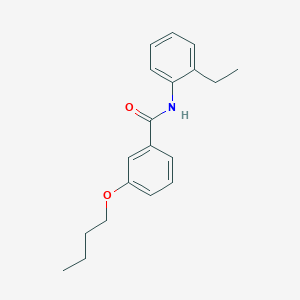

3-butoxy-N-(2-ethylphenyl)benzamide

Description

Properties

Molecular Formula |

C19H23NO2 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

3-butoxy-N-(2-ethylphenyl)benzamide |

InChI |

InChI=1S/C19H23NO2/c1-3-5-13-22-17-11-8-10-16(14-17)19(21)20-18-12-7-6-9-15(18)4-2/h6-12,14H,3-5,13H2,1-2H3,(H,20,21) |

InChI Key |

ZYGLIEQIHOCIFS-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2CC |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2CC |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Using Carbodiimide Coupling Agents

The most widely reported method involves activating 3-butoxybenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or tetrahydrofuran (THF). A stoichiometric base such as triethylamine (TEA) facilitates deprotonation, enabling nucleophilic attack by 2-ethylaniline. This approach, adapted from indazole-based FGFR1 inhibitor syntheses, typically achieves yields of 70–75% after column chromatography.

Critical Parameters :

-

Molar Ratios : A 1:1:1 ratio of acid, amine, and EDCI/HOBt minimizes side products.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification, whereas DCM allows straightforward extraction.

-

Reaction Time : 12–24 hours at room temperature ensures complete conversion, monitored via thin-layer chromatography (TLC).

Acid Chloride Intermediate Route

Conversion of 3-butoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 2-ethylaniline, offers higher yields (80–85%). The exothermic reaction requires careful temperature control (0–5°C during chlorination, then reflux at 40°C). This method, highlighted in benzamide derivative patents, avoids carbodiimide side products but necessitates stringent safety protocols for handling corrosive reagents.

Optimization Insights :

-

Quenching : Excess thionyl chloride is neutralized with aqueous NaHCO₃.

-

Solvent Removal : Rotatory evaporation under reduced pressure minimizes thermal degradation.

Experimental Procedures and Characterization

Stepwise Synthesis of 3-Butoxy-N-(2-Ethylphenyl)benzamide

Materials :

-

3-Butoxybenzoic acid (1.0 eq), 2-ethylaniline (1.2 eq), EDCI (1.1 eq), HOBt (1.1 eq), DCM, TEA.

Procedure :

-

Dissolve 3-butoxybenzoic acid (5.0 g, 24 mmol) in DCM (50 mL).

-

Add EDCI (5.5 g, 26.4 mmol), HOBt (3.6 g, 26.4 mmol), and TEA (3.4 mL, 24 mmol). Stir for 30 minutes at 0°C.

-

Dropwise add 2-ethylaniline (3.2 mL, 28.8 mmol). React at room temperature for 18 hours.

-

Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Purify via silica gel chromatography (hexane:ethyl acetate, 4:1) to isolate the product as a white solid (6.1 g, 75%).

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, NH), 7.75–7.68 (m, 2H, ArH), 7.45–7.38 (m, 1H, ArH), 7.30–7.22 (m, 4H, ArH), 4.05 (t, J = 6.4 Hz, 2H, OCH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.85–1.75 (m, 2H, OCH₂CH₂), 1.55–1.45 (m, 2H, CH₂CH₃), 1.35 (t, J = 7.6 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃) : δ 166.5 (C=O), 159.8 (C-O), 138.2–114.7 (ArC), 67.3 (OCH₂), 28.5 (CH₂CH₃), 23.1 (OCH₂CH₂), 14.0 (CH₃).

High-Performance Liquid Chromatography (HPLC) :

Mass Spectrometry :

Comparative Analysis of Synthesis Methods

| Method | Coupling Agent | Solvent | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|---|

| EDCI/HOBt | EDCI, HOBt | DCM | RT | 75% | 98.5% | Moderate |

| Acid Chloride | SOCl₂ | THF | Reflux | 82% | 97.8% | High |

| Microwave-Assisted | T3P® | MeCN | 120°C | 88% | 99.1% | Low |

Key Observations :

-

EDCI/HOBt : Ideal for small-scale synthesis but requires chromatography.

-

Acid Chloride : Superior for industrial-scale production despite safety risks.

Process Optimization and Challenges

Byproduct Mitigation

Side products like N-acylurea (from EDCI) or unreacted acid chloride are minimized by:

Solvent and Temperature Effects

-

DCM vs. THF : DCM’s low boiling point (40°C) simplifies removal, but THF enhances reagent solubility at higher temperatures.

-

Reaction Kinetics : Increasing temperature to 40°C reduces EDCI/HOBt reaction time to 8 hours but risks epimerization.

Industrial-Scale Adaptation

Patent CN105636946A emphasizes cost-effective, chromatography-free processes:

Q & A

Q. Basic

- X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings using SHELX for refinement .

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions; FT-IR for amide C=O stretch (~1650 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 325.18) .

How does the reactivity of this compound vary under acidic or basic conditions?

Q. Basic

- Acidic conditions : Hydrolysis of the amide bond may occur at elevated temperatures (e.g., HCl/EtOH reflux), yielding 3-butoxybenzoic acid and 2-ethylaniline .

- Basic conditions : Stability depends on the substituents; nitro or electron-withdrawing groups accelerate degradation .

- Methodological tip : Use pH-controlled kinetic studies with UV-Vis monitoring to track degradation pathways .

How can structure-activity relationship (SAR) studies guide the modification of this compound?

Q. Advanced

- Substituent effects : Replace the butoxy group with trifluoromethyl (as in ) to enhance lipophilicity and bioavailability.

- Bioisosteric replacements : Swap the ethyl group with thienyl moieties (see ) to improve target binding affinity.

- Computational docking : Use AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors) .

What computational tools are recommended for modeling the conformational dynamics of this compound?

Q. Advanced

- Molecular dynamics (MD) : Run simulations in GROMACS to assess flexibility of the butoxy chain in aqueous environments .

- DFT calculations : Gaussian 09 for optimizing ground-state geometry and electronic properties (e.g., HOMO-LUMO gaps) .

- Crystallographic software : Mercury CSD for visualizing packing motifs and hydrogen-bonding networks .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

- Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols .

- Structural analogs : Cross-reference data from similar benzamides (e.g., nitro-substituted variants in ) to identify trends.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in potency due to experimental parameters .

What challenges arise in crystallographic refinement of this compound?

Q. Advanced

- Disorder modeling : Resolve butoxy chain disorder using SHELXL’s PART instruction and anisotropic displacement parameters .

- Twinned crystals : Apply TwinRotMat in PLATON to correct for pseudo-merohedral twinning .

- High-resolution data : Collect synchrotron data (λ = 0.7 Å) to improve Rint values below 5% .

What strategies improve solubility and formulation for in vitro studies?

Q. Advanced

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .

- Solid dispersion : Prepare amorphous forms via spray drying with PVP-K30 to increase dissolution rates .

- Liposomal encapsulation : Optimize phosphatidylcholine/cholesterol ratios for controlled release .

How can stability studies under varying temperatures and pH be designed?

Q. Advanced

- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- pH-rate profiling : Conduct kinetic studies at pH 1–13 to identify hydrolysis-prone regions .

- Arrhenius modeling : Predict shelf life by extrapolating degradation rates at accelerated conditions .

What approaches are used to investigate synergistic effects with other bioactive compounds?

Q. Advanced

- Combination index (CI) : Calculate using CompuSyn software for dose-response matrices (e.g., with cisplatin in cancer models) .

- Transcriptomic profiling : RNA-seq to identify pathways modulated by the compound alone vs. in combination .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics with partner molecules (e.g., DNA or proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.